molecular formula C16H18ClN5O3 B2810125 7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione CAS No. 476294-60-7

7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione

Cat. No.: B2810125
CAS No.: 476294-60-7
M. Wt: 363.8
InChI Key: LFVZRIOQAHNIJN-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Molecular Structure Analysis

The compound contains a purine moiety, which is a two-ring system involving a six-membered pyrimidine ring fused to a five-membered imidazole ring. It also has various substituents, including a 4-chlorophenylmethyl group, a 3-hydroxypropylamino group, and a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity would need to be determined experimentally .

Scientific Research Applications

Synthesis and Derivative Formation

A study on the synthesis of purine analogs highlights the importance of structural modifications to achieve desired biological activities or to explore chemical properties. For example, Kini et al. (1987) discuss a new synthesis method for 7-methyl-8-oxoguanosine, a purine derivative, which could be a foundation for synthesizing other purine derivatives with specific substitutions such as the 3-hydroxypropylamino group Kini, Hennen, & Robins, 1987.

Biological Activities

Research into purine derivatives often focuses on their biological activities, which can include antitumor effects, antimicrobial properties, and the modulation of various receptors in the body. For instance, Ueda et al. (1987) synthesized novel heterocycles, including purino[7,8-g]-6-azapteridines, and evaluated their antitumor activity, demonstrating the potential therapeutic applications of purine derivatives Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987.

Chemical Transformations and Potential Applications

The ability to modify purine structures enables the creation of compounds with specific characteristics, such as fluorescence probes for biological research. Prior et al. (2014) utilized various condensation and ring-closing reactions to synthesize fluorescently active bicyclic pyridinone compounds, which can serve as fluorescence activity-based probes Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Many purine derivatives exhibit biological activity and are part of essential biomolecules like DNA, RNA, and ATP .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound could be of interest for further study, given the biological importance of purines .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-2-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,2,7-9H2,1H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVZRIOQAHNIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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